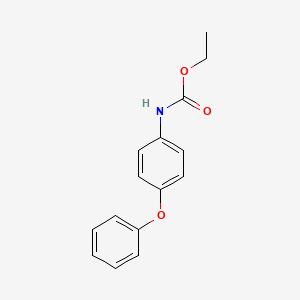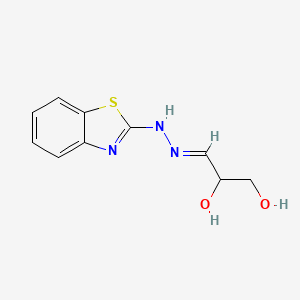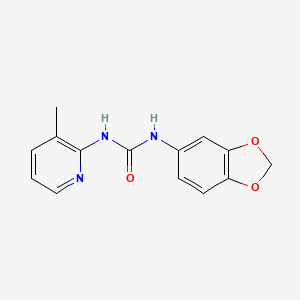![molecular formula C19H22N2O3 B5889484 N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide, also known as HPPH, is a chemical compound that has been widely used in scientific research due to its unique properties. HPPH is a photosensitizer that can be activated by light, making it a valuable tool in photodynamic therapy (PDT) and fluorescence imaging.
作用機序
The mechanism of action of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide involves the activation of the photosensitizer by light, which leads to the production of ROS that can damage cancer cells. This compound has been shown to accumulate in cancer cells, making it a selective photosensitizer that can target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells), and the modulation of the immune system to enhance the body's ability to fight cancer.
実験室実験の利点と制限
One of the advantages of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide is its ability to selectively target cancer cells while sparing healthy cells, making it a promising treatment option for cancer. However, this compound has some limitations, including its limited solubility in aqueous solutions, which can affect its effectiveness in some applications.
将来の方向性
There are several future directions for the use of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide in scientific research, including the development of more efficient synthesis methods, the optimization of PDT and fluorescence imaging protocols, and the exploration of new applications for this compound in cancer treatment and imaging. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, could enhance its effectiveness in treating cancer.
合成法
The synthesis of N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 3-aminopyrrolidine to form 3-(3-methoxybenzyl)pyrrolidine. This compound is then reacted with 4-bromo-1-biphenyl-3-carboxylic acid to form this compound. The overall yield of this process is around 30%, making it a relatively efficient method for synthesizing this compound.
科学的研究の応用
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide has been extensively studied for its use in PDT and fluorescence imaging. PDT is a treatment method that involves the use of a photosensitizer, such as this compound, which is activated by light to produce reactive oxygen species (ROS) that can destroy cancer cells. This compound has been shown to be effective in treating various types of cancer, including head and neck cancer, lung cancer, and prostate cancer.
Fluorescence imaging is another application of this compound, which involves the use of light to excite the photosensitizer and produce a fluorescent signal that can be detected using imaging equipment. This compound has been used for imaging various types of cancer, including breast cancer, ovarian cancer, and glioma.
特性
IUPAC Name |
N-[(3-hydroxypyrrolidin-3-yl)methyl]-3-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-17-7-3-5-15(11-17)14-4-2-6-16(10-14)18(22)21-13-19(23)8-9-20-12-19/h2-7,10-11,20,23H,8-9,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVCMPYTULDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)NCC3(CCNC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)


![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)



![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)




